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Compound of Interest

Compound Name:
3-Fluoro-4-

(trifluoromethyl)benzophenone

Cat. No.: B1302125 Get Quote

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzophenone: Properties,

Synthesis, and Applications

Foreword
In the landscape of modern chemical synthesis, particularly within medicinal chemistry and

materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of

molecular design. The unique electronic properties of fluorine and trifluoromethyl groups can

profoundly influence a molecule's reactivity, conformation, metabolic stability, and binding

affinity. 3-Fluoro-4-(trifluoromethyl)benzophenone emerges as a pivotal building block,

offering a synthetically versatile scaffold for the creation of complex molecular architectures.

This guide provides a comprehensive technical overview of its chemical and physical

properties, spectroscopic signature, synthesis, reactivity, and safe handling protocols, tailored

for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical
Characteristics
3-Fluoro-4-(trifluoromethyl)benzophenone is an aromatic ketone characterized by a

benzophenone core substituted with both a fluorine atom and a trifluoromethyl group on one of

the phenyl rings. These substitutions create a unique electronic environment that dictates its

chemical behavior.
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Table 1: Chemical Identifiers and Nomenclature

Identifier Value

IUPAC Name --INVALID-LINK--methanone

CAS Number 243128-47-4[1][2]

Molecular Formula C₁₄H₈F₄O[1][2]

Molecular Weight 268.21 g/mol [1]

Canonical SMILES
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)

(F)F)F[3]

InChIKey MTIRNKSQHDWCIJ-UHFFFAOYSA-N[3]

The physical properties of this compound are heavily influenced by the two electron-

withdrawing groups, which contribute to its solid nature at room temperature and its thermal

stability.

Table 2: Physicochemical Properties

Property Value Source

Appearance
White to off-white crystalline

solid
Generic

Melting Point 64-67 °C [1]

Boiling Point
Not well-documented, high

boiling expected
-

Solubility

Soluble in common organic

solvents (e.g., CH₂Cl₂, THF,

Acetone). Insoluble in water.

Generic

Storage Temperature 2-8°C[1] Generic

Spectroscopic Profile: A Structural Fingerprint
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Spectroscopic analysis is fundamental to confirming the identity and purity of 3-Fluoro-4-
(trifluoromethyl)benzophenone. The following data represents expected values based on its

structure and data from analogous compounds.

Table 3: Key Spectroscopic Data

Technique Characteristic Peaks and Interpretation

¹H NMR

δ 7.2-8.0 ppm: A complex multiplet region

corresponding to the 8 aromatic protons. The

protons on the unsubstituted phenyl ring will

appear as distinct multiplets. The protons on the

substituted ring will show complex splitting

patterns due to coupling with each other and

with the ¹⁹F nuclei.

¹³C NMR

δ ~195 ppm: Carbonyl carbon (C=O). δ 120-140

ppm: Aromatic carbons. Signals for carbons

bonded to fluorine will show characteristic C-F

coupling. δ ~123 ppm (quartet): Trifluoromethyl

carbon (CF₃), with a typical ¹JCF coupling

constant of ~270-280 Hz.

¹⁹F NMR

Two distinct signals expected: One for the single

fluorine atom on the ring and one for the

trifluoromethyl group. The signals will likely

show coupling to each other (⁴JFF).

IR Spectroscopy

~1670 cm⁻¹: Strong C=O (ketone) stretching

vibration. ~1250-1000 cm⁻¹: Strong C-F

stretching vibrations from both the aryl-F and

CF₃ groups. ~3100-3000 cm⁻¹: Aromatic C-H

stretching.

Mass Spectrometry (EI)

m/z 268: Molecular ion peak [M]⁺. m/z 191:

Loss of phenyl group (-C₆H₅). m/z 105: Benzoyl

cation [C₆H₅CO]⁺. m/z 77: Phenyl cation

[C₆H₅]⁺.
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Protocol: Acquiring and Interpreting NMR Spectra
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated

solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

¹H NMR Acquisition: Acquire a standard proton spectrum. The aromatic region will be

crowded. Higher field strength (≥400 MHz) is recommended for better resolution.

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is crucial for

observing the two distinct fluorine environments and their potential coupling.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time

or a more concentrated sample may be needed to observe the quaternary carbons and the

CF₃ quartet clearly.

Interpretation Causality: The presence of a carbonyl carbon near 195 ppm confirms the

benzophenone core. The quartet in the ¹³C NMR is a definitive signature of the CF₃ group.

The ¹⁹F NMR provides unambiguous evidence for the two different fluorine environments,

validating the substitution pattern.

Synthesis and Reactivity Profile
Synthetic Pathway: Friedel-Crafts Acylation
The most direct and common method for synthesizing benzophenones is the Friedel-Crafts

acylation.[4] For this specific molecule, the reaction involves the acylation of benzene with 3-

fluoro-4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst.

Step-by-Step Synthesis Protocol:

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1

equivalents) and an anhydrous solvent like dichloromethane (DCM).

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 3-fluoro-4-

(trifluoromethyl)benzoyl chloride (1.0 equivalent) in DCM dropwise to the stirred suspension.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.researchgate.net/publication/239196849_Short_synthesis_of_4-chloro-4'-chlorodifluoromethoxybenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Benzene Addition: Following the formation of the acylium ion complex, add benzene (1.0-1.2

equivalents) dropwise, maintaining the temperature at 0°C.

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-

12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring it

over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM

(2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure. The crude product is then purified, typically by column

chromatography on silica gel or recrystallization.

Synthesis Workflow Diagram
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Caption: Friedel-Crafts acylation workflow for synthesis.

Chemical Reactivity
The reactivity is dominated by the ketone and the electron-deficient aromatic ring.

Ketone Carbonyl: The carbonyl group is electrophilic and susceptible to nucleophilic attack. It

can be readily reduced to a secondary alcohol using agents like sodium borohydride

(NaBH₄). It can also undergo reactions with Grignard or organolithium reagents to form

tertiary alcohols.
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Aromatic Rings: The phenyl ring bearing the fluoro and trifluoromethyl groups is strongly

deactivated towards electrophilic aromatic substitution due to the powerful electron-

withdrawing nature of the substituents. Conversely, it is activated for nucleophilic aromatic

substitution (SNAᵣ), particularly at positions ortho and para to the activating groups, though

the ketone's steric hindrance and electronic effects complicate this. The unsubstituted phenyl

ring can undergo typical electrophilic substitution reactions.

Applications in Drug Discovery and Materials
Science
The true value of 3-fluoro-4-(trifluoromethyl)benzophenone lies in its role as a versatile

intermediate. The trifluoromethyl group is a highly sought-after substituent in medicinal

chemistry.

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile

group (like a methyl group) with a CF₃ group can block metabolic oxidation, thereby

increasing the drug's half-life.[5]

Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity (Hansch π

value of +0.88), which can enhance a molecule's ability to cross cellular membranes and

improve bioavailability.[5]

Binding Affinity: The high electronegativity of the CF₃ group can alter the electronic profile of

a molecule, enabling it to form unique interactions (e.g., dipole-dipole, halogen bonds) with

target proteins, potentially increasing binding affinity and potency.[5][6]

Bioisosterism: The benzophenone core, and specifically its difluoromethylated derivatives,

can act as a bioisostere for other chemical groups, allowing chemists to modulate a

compound's properties while retaining its core biological activity.

This building block is therefore crucial for synthesizing novel candidates for a range of

therapeutic areas, from oncology to neurodegenerative diseases.

Safety, Handling, and Storage
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Proper handling of 3-fluoro-4-(trifluoromethyl)benzophenone is essential to ensure

laboratory safety. The compound is classified as an irritant.

GHS Hazard Information:

H315: Causes skin irritation.[7][8][9]

H319: Causes serious eye irritation.[7][8][9]

H335: May cause respiratory irritation.[7][9][10]

Protocol: Safe Handling and PPE
Engineering Controls: Always handle this chemical inside a certified chemical fume hood to

avoid inhalation of dust or vapors.[7][10]

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN

166).[7][8]

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated

gloves properly.[7][8][10]

Body Protection: Wear a standard laboratory coat. For larger quantities, consider

additional protective clothing.[7]

Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.[7][8][10]

Do not eat, drink, or smoke in the laboratory.[10]

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and sweep up

the solid material carefully, avoiding dust generation. Place in a sealed container for

disposal.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.[7][8] Recommended storage is at 2-

8°C.[1]
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Caption: Standard workflow for safely handling the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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